molecular formula C23H18N4O3 B6093310 2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide

2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide

Cat. No.: B6093310
M. Wt: 398.4 g/mol
InChI Key: LDQIJPLJOFNDSQ-UHFFFAOYSA-N
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Description

2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide is a complex organic compound that features both benzamide and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The benzamide moiety can be introduced through a condensation reaction between an amine and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Ultrasonic irradiation has also been explored as a green and efficient technology for the synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indole moiety can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the imine group can produce an amine.

Scientific Research Applications

2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide is unique due to its combination of benzamide and indole moieties, which confer distinct biological activities

Properties

IUPAC Name

2-benzamido-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-27-19-14-8-6-12-17(19)20(23(27)30)25-26-22(29)16-11-5-7-13-18(16)24-21(28)15-9-3-2-4-10-15/h2-14,30H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQIJPLJOFNDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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